molecular formula C8H11Cl2NO B2890683 4-(Chloromethyl)-2-ethoxypyridine hydrochloride CAS No. 2138565-25-8

4-(Chloromethyl)-2-ethoxypyridine hydrochloride

Cat. No. B2890683
CAS RN: 2138565-25-8
M. Wt: 208.08
InChI Key: OEZHDNKJBISDSM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .


Synthesis Analysis

The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions . This is followed by the reduction of the methyl pyridine-4-carboxylate to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride is characterized by a pyridine ring with a chloromethyl group attached to the 4-position . The hydrochloride indicates the presence of an additional hydrogen chloride molecule .


Physical And Chemical Properties Analysis

4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 164.03 and is hygroscopic . The melting point is reported to be between 166-173 °C .

Scientific Research Applications

Cyclometalated Complexes Synthesis The synthesis of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines uses similar chemical precursors to 4-(chloromethyl)-2-ethoxypyridine hydrochloride. These complexes exhibit significant photophysical properties and redox behavior, which are essential for applications in light-emitting devices and as photocatalysts in organic synthesis (Neve et al., 1999).

Reactivity and Synthesis of Pyridine Derivatives A study on the reactivity and synthesis of 5-chloro-2,4-dihydroxypyridine, which shares a related chemical structure with 4-(chloromethyl)-2-ethoxypyridine hydrochloride, provides insights into the synthesis of pyridine derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals (Kolder & Hertog, 2010).

Anticancer Agents Development In the context of anticancer research, derivatives of pyridine, similar to 4-(chloromethyl)-2-ethoxypyridine hydrochloride, have been synthesized and evaluated for their potential as anticancer agents. This research demonstrates the compound's utility in developing therapeutic agents targeting cancer cells (Temple et al., 1983).

Selective Solvent Extraction The compound's analogs have been applied in the selective solvent extraction of metals, such as palladium(II), rhodium(III), and platinum(IV), from hydrochloric acid solutions. This application is crucial for the purification and recycling of precious metals from industrial waste (Baba & Fukumoto, 1992).

Synthesis Improvement Improvements in the synthesis of related pyridine derivatives, like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, indicate the continuous development of methodologies enhancing the efficiency and selectivity of chemical synthesis processes. Such improvements are beneficial for the large-scale production of fine chemicals (Liang, 2007).

Safety and Hazards

This compound is classified as a skin corrosive and can cause severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of contact, immediate medical attention is required .

properties

IUPAC Name

4-(chloromethyl)-2-ethoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHDNKJBISDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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